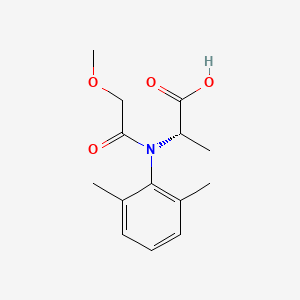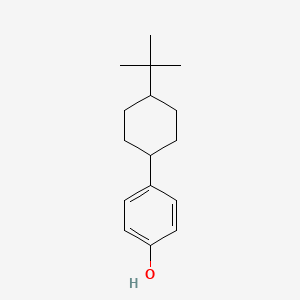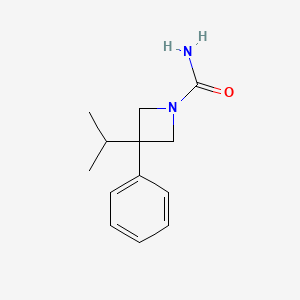
3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The unique structure of azetidines imparts significant strain, making them interesting targets for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the Pd-catalyzed cross-coupling between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides has been reported as an efficient method .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and Pd-catalyzed cross-coupling reactions are particularly favored due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with proteins, altering their conformation and function. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A proline analogue used in peptide synthesis.
3-arylazetidines: Compounds with similar structural features but different substituents on the azetidine ring.
3-(4-oxymethylphenyl)azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.
Uniqueness
3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in synthetic chemistry make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-phenyl-3-propan-2-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-10(2)13(8-15(9-13)12(14)16)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,14,16) |
InChI Key |
GURHMRZJHSAENN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CN(C1)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


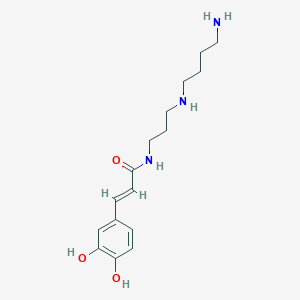
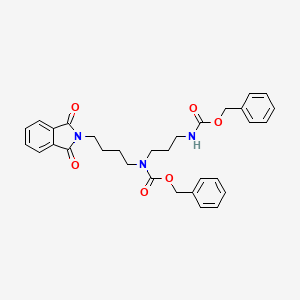
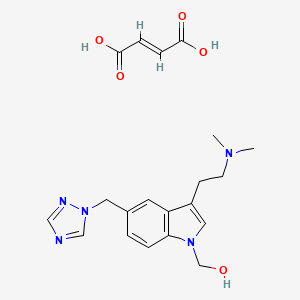
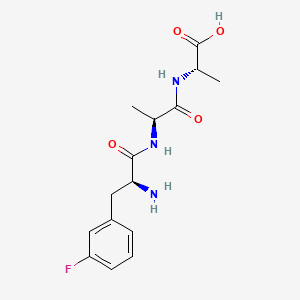
![(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
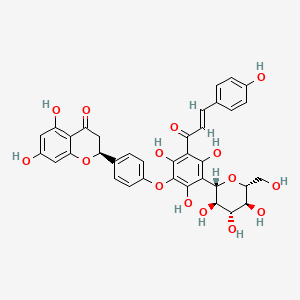
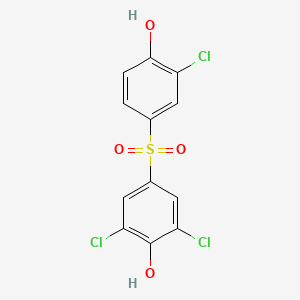
![(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407883.png)
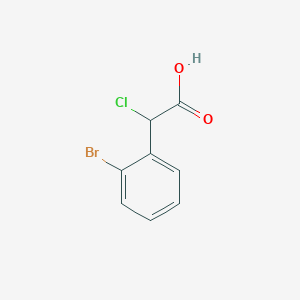
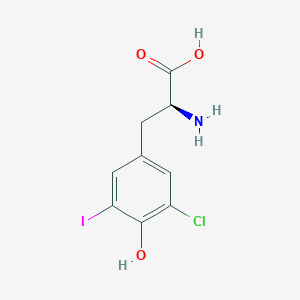
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)
